
4,5-Didehydro-5,6-dihydro-Retinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Didehydro-5,6-dihydro-Retinol is a derivative of retinol, which is a form of vitamin A. This compound is related to all-trans-Retinol, which is metabolized from carotenoids such as beta-carotene in the intestinal mucosa . Retinoids, including this compound, play crucial roles in various biological processes, including vision, cellular differentiation, and immune function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Didehydro-5,6-dihydro-Retinol involves the dehydrogenation and hydrogenation of retinol. One common method includes the use of zinc powder in acetic acid to reduce 5-azapyrimidine nucleosides, resulting in high yields of the desired compound . Another method involves the use of methylene chloride and sonication or vortex mixing to dissolve the product, followed by centrifugation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) coupled with mass spectrometry for detection and quantification . This ensures high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Didehydro-5,6-dihydro-Retinol undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Zinc powder in acetic acid is commonly used.
Substitution: Halogens like chlorine or bromine are often used in substitution reactions.
Major Products Formed
Oxidation: Retinoic acid derivatives.
Reduction: Fully saturated retinol.
Substitution: Various halogenated or alkylated retinoids.
Scientific Research Applications
4,5-Didehydro-5,6-dihydro-Retinol has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other retinoids and carotenoids.
Biology: Plays a role in studying cellular differentiation and gene expression.
Medicine: Investigated for its potential in treating skin disorders and certain types of cancer.
Industry: Used in the production of cosmetics and nutritional supplements.
Mechanism of Action
The mechanism of action of 4,5-Didehydro-5,6-dihydro-Retinol involves its conversion to retinoic acid, which then binds to nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding regulates gene expression, influencing processes like cellular differentiation and proliferation .
Comparison with Similar Compounds
Similar Compounds
All-trans-Retinol: A fully saturated form of retinol.
3,4-Didehydroretinol: Another dehydrogenated form of retinol.
Retinoic Acid: An oxidized form of retinol.
Uniqueness
4,5-Didehydro-5,6-dihydro-Retinol is unique due to its specific dehydrogenation and hydrogenation pattern, which imparts distinct chemical and biological properties compared to other retinoids .
Properties
Molecular Formula |
C20H30O |
|---|---|
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(2Z,4Z,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-yl)nona-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-13,19,21H,7,14-15H2,1-5H3/b9-6-,12-11?,16-8+,17-13- |
InChI Key |
DPRNENKPXAZQBI-PQCRVBQNSA-N |
Isomeric SMILES |
CC1=CCCC(C1C=C/C(=C/C=C\C(=C/CO)\C)/C)(C)C |
Canonical SMILES |
CC1=CCCC(C1C=CC(=CC=CC(=CCO)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


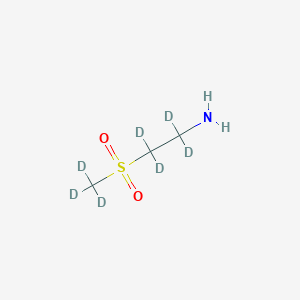
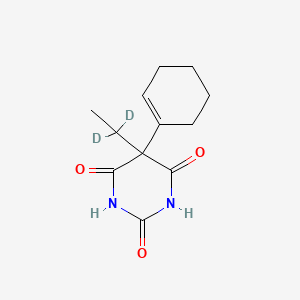
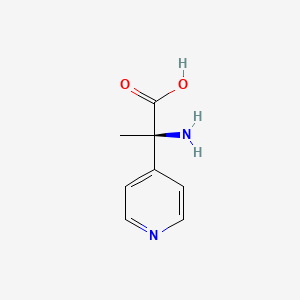
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)

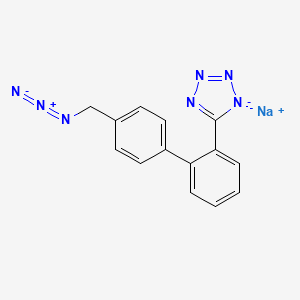
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
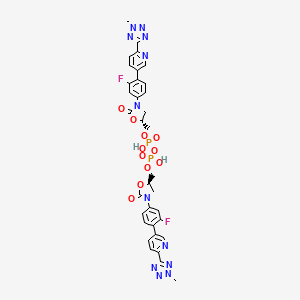

![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
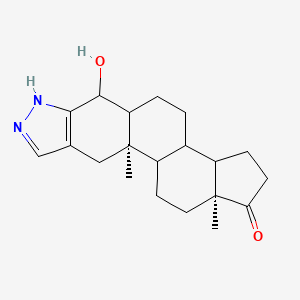

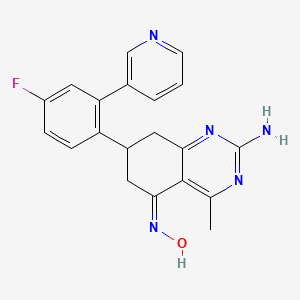
![7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid](/img/structure/B13445415.png)
